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Compound of Interest

Compound Name: Orion

Cat. No.: B1682460 Get Quote

This technical guide provides an in-depth overview of the core therapeutic applications

stemming from entities associated with the name "Orion," with a primary focus on the clinical-

stage and marketed pharmaceutical products of Orion Corporation, a Finnish pharmaceutical

company. This document is intended for researchers, scientists, and drug development

professionals, offering detailed insights into mechanisms of action, experimental protocols of

pivotal clinical trials, and quantitative data to support further research and development. The

guide also briefly covers other entities bearing the "Orion" name in the therapeutic space.

Orion Corporation: Small Molecule Therapeutics
Orion Corporation has a long history of developing innovative pharmaceuticals. Their current

therapeutic focus includes oncology, neurology, and respiratory diseases. This section details

the technical specifications of their key therapeutic assets.

Darolutamide (Nubeqa®, ODM-201) - Oncology
Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a

distinct chemical structure that limits its passage across the blood-brain barrier. It is approved

for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and

metastatic hormone-sensitive prostate cancer (mHSPC).

Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling

pathway, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism involves:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1682460?utm_src=pdf-interest
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10731446/
https://www.researchgate.net/figure/C-50-values-for-AR-antagonists-in-cytotoxicity-assays-with-different-cell-lines-LNCaP_fig5_380034223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competitive Inhibition: Darolutamide directly competes with androgens, such as testosterone

and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[2]

Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the

cytoplasm into the cell nucleus.[1][3]

Inhibition of DNA Binding: Darolutamide blocks the binding of the activated AR to androgen

response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target

genes.[3]

Activity Against AR Mutants: Darolutamide has shown efficacy against certain AR mutants

that can confer resistance to other anti-androgen therapies.[4]

The following diagram illustrates the signaling pathway of the androgen receptor and the points

of inhibition by darolutamide.
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Figure 1: Mechanism of Action of Darolutamide

The following table summarizes the in vitro potency of darolutamide and its metabolites against

the androgen receptor.
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ARAMIS Trial (NCT02200614)

Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-

metastatic castration-resistant prostate cancer (nmCRPC).[6][7]

Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6][7]

Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific

antigen doubling time (PSADT) of 10 months or less.[7][8]

Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of

darolutamide orally twice daily or a matching placebo, in addition to continuing androgen
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deprivation therapy (ADT).[7][8]

Primary Endpoint: Metastasis-free survival (MFS).[6][7]

Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first

cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]

ARANOTE Trial (NCT04736199)

Objective: To assess the efficacy and safety of darolutamide in combination with ADT in

patients with metastatic hormone-sensitive prostate cancer (mHSPC).[9][10]

Design: A randomized, double-blind, placebo-controlled Phase III study.[9][10]

Patient Population: 669 patients with mHSPC.[9][11]

Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or

a matching placebo, both in combination with ADT.[9][11]

Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]

The workflow for a typical Phase III clinical trial like ARAMIS or ARANOTE is depicted below.
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Figure 2: Generalized Phase III Clinical Trial Workflow

Levosimendan (Simdax®) - Cardiovascular
Levosimendan is a calcium sensitizer used for the short-term treatment of acutely

decompensated severe chronic heart failure.

Levosimendan has a dual mechanism of action:

Calcium Sensitization: It increases the sensitivity of cardiac troponin C to calcium, which

enhances cardiac contractility without significantly increasing intracellular calcium

concentration and myocardial oxygen demand.[12][13]
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Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular

smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]

This dual action improves cardiac function and hemodynamics in patients with acute heart

failure.

The signaling pathway for Levosimendan is illustrated in the diagram below.
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Figure 3: Mechanism of Action of Levosimendan

The following table presents the binding affinity of levosimendan to its target.

Compound Target Complex
Dissociation
Constant (KD)
(mM)

Reference

Levosimendan
cNTnC(C35S/C84S)·

Ca2+·cTnI147−163
8 [15]

Levosimendan
cNTnC(C35S/C84S)·

Ca2+·cTnI144−163
0.7 [15]
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REVIVE II Trial

Objective: To evaluate the efficacy and safety of levosimendan in patients with acute

decompensated heart failure.[16]

Design: A randomized, double-blind, placebo-controlled trial.[16]

Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular

ejection fraction of ≤ 35% and dyspnea at rest despite intravenous diuretics.[17]

Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12

µg/kg bolus followed by 0.1-0.2 µg/kg/min infusion) or a matching placebo, in addition to

standard care.[16][17]

Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated

heart failure over 5 days.[17]

LION-HEART Trial (NCT01536132)

Objective: To assess the efficacy and safety of intermittent intravenous administration of

levosimendan in outpatients with advanced chronic heart failure.[18][19]

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

Patient Population: 69 outpatients with advanced chronic heart failure.[18][20]

Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of

levosimendan (0.2 µg/kg/min without bolus) or placebo every 2 weeks for 12 weeks.[18][19]

Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic

peptide (NT-proBNP).[19]

ODM-208 (Opevesostat/MK-5684) - Oncology
ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1

enzyme, being developed for the treatment of hormone-dependent cancers like prostate

cancer.
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ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of

cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting

CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their

precursors that can activate the androgen receptor signaling pathway.[23][24] This

comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant

prostate cancer.

The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.
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Figure 4: Mechanism of Action of ODM-208 (Opevesostat)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://aacrjournals.org/mct/article/21/12/1765/711143/First-in-Class-Small-Molecule-to-Inhibit-CYP11A1
https://www.orionpharma.com/newsroom/all-news/releases/press-releases/2024/orion-and-msd-announce-initiation-of-two-phase-3-trials-evaluating-odm-208mk5684-in-certain-patients-with-metastatic-castration-resistant-prostate-cancer/
https://www.merck.com/news/merck-and-orion-announce-mutual-exercise-of-option-providing-merck-global-exclusive-rights-to-opevesostat-an-investigational-cyp11a1-inhibitor-for-the-treatment-of-metastatic-castration-resistant-pr/
https://www.benchchem.com/product/b1682460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OMAHA1 Trial (NCT06136624)

Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement

therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer

(mCRPC).[23][25]

Design: A randomized, open-label Phase III trial.[23][26]

Patient Population: Approximately 1,200 patients who have failed one prior new hormonal

agent (NHA) and one or two prior taxane-based chemotherapies.[23][25]

Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an

alternative NHA (abiraterone or enzalutamide).[23][26]

Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),

stratified by AR ligand-binding domain (LBD) mutation status.[23][24]

OMAHA2a Trial (NCT06136650)

Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[23]

[25]

Design: A randomized, open-label Phase III trial.[23][26]

Patient Population: An estimated 1,500 patients who have failed one prior NHA.[23][25]

Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a

physician's choice of NHA.[23][25]

Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),

stratified by AR LBD mutation status.[23][26]

Other "Orion" Entities in the Therapeutic Landscape
It is important to distinguish Orion Corporation from other life science companies that share the

"Orion" name.

Orion Therapeutics
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Orion Therapeutics is a biotechnology company focused on RNA therapeutics. Their

proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and

deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload

and aims to provide safe and targeted delivery to tissues that have been challenging to reach

with other technologies.

Orion Biotechnology
Orion Biotechnology is a company dedicated to the discovery and development of therapeutics

targeting G Protein-Coupled Receptors (GPCRs). They are developing candidates against

novel obesity targets and leveraging their proprietary PROcisionX™ discovery platform to

engineer analogs of natural ligands with optimized pharmacological properties.

Conclusion
The "Orion" name is associated with significant innovation in the therapeutic landscape, with

Orion Corporation being a major contributor through its development of small molecule drugs

for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust

clinical evaluation of drugs like darolutamide and levosimendan, along with the promising

pipeline including ODM-208, underscore the potential for continued advancements in patient

care. The distinct technological platforms of Orion Therapeutics and Orion Biotechnology

further highlight the diverse approaches being taken to address unmet medical needs under

the "Orion" banner. This guide provides a foundational technical overview to aid researchers

and drug development professionals in their understanding of these important therapeutic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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